3-(2-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
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Overview
Description
3-(2-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene typically involves a multi-step process. One common method includes the [3+2] cycloaddition reaction of nitrile imines with suitable dipolarophiles under specific conditions such as ultrasound irradiation in ethanol (EtOH) in the presence of triethylamine (Et3N) . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the molecule.
Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(2-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as a selective orthosteric partial agonist of certain receptor subtypes, influencing cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Spiro-1,3,4-thiadiazolines: These compounds share a similar spirocyclic structure and are known for their biological activities.
1,4-Diazaspiro[4.5]dec-9-ene derivatives: These compounds also feature a spirocyclic core and are studied for their antimicrobial properties.
Uniqueness
3-(2-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[45]dec-2-ene is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H17N3O2 |
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Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C13H17N3O2/c1-17-11-5-3-2-4-10(11)12-15-13(18-16-12)6-8-14-9-7-13/h2-5,14H,6-9H2,1H3,(H,15,16) |
InChI Key |
BTFAGNDQOMJUHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3(CCNCC3)ON2 |
Origin of Product |
United States |
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